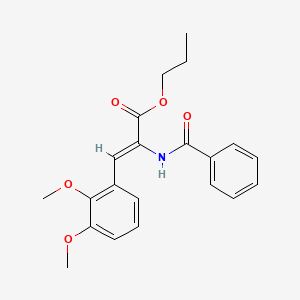

丙烯酸-2-(苯甲酰氨基)-3-(2,3-二甲氧基苯基)丙酯

描述

The interest in acrylate-based compounds, such as "propyl 2-(benzoylamino)-3-(2,3-dimethoxyphenyl)acrylate," is driven by their versatile applications in polymer science, materials engineering, and potential for forming advanced composite materials. These compounds often serve as monomers for polymerization, leading to materials with desirable thermal, mechanical, and optical properties.

Synthesis Analysis

The synthesis of similar acrylate-based compounds involves reactions between acryl compounds and various chemical groups to form monomers. For example, the synthesis of a dental restorative resin monomer involved the reaction of acrylic acid with diglycerol diglycidyl ether in the presence of triethylamine as a catalyst, demonstrating the typical process of acrylate monomer formation (Ghaemy, Bekhradnia, & Heidaripour, 2008).

Molecular Structure Analysis

Characterization of the molecular structure of acrylate-based compounds is commonly performed using techniques such as FTIR and NMR spectroscopy. These methods provide insights into the monomers' functional groups, molecular backbone, and overall molecular architecture, essential for understanding their reactivity and properties.

Chemical Reactions and Properties

Acrylate-based monomers participate in various chemical reactions, including polymerization and copolymerization, to form polymers with tailored properties. The reactivity of these monomers towards initiators like benzoyl peroxide during thermal or photopolymerization processes is critical for designing materials with specific characteristics (Ghaemy et al., 2008).

科学研究应用

UV 固化涂料

一项研究描述了以二苯甲酮和叔胺部分封端的含硫超支化聚合物光引发剂的合成。这些是通过硫醇化超支化聚合物与二甲氨基乙基丙烯酸酯和丙烯酸-3-(4-苯甲酰苯氧基)丙酯的硫醇-烯点击反应合成的,与单独的二苯甲酮相比,在 UV 固化涂料中表现出改善的光聚合速率和交联密度 (谢等人,2011)。

牙科修复树脂

对牙科修复新单体的合成研究突出了丙烯酸酯基体系的潜力。该研究涉及丙烯酸与二甘油二缩水甘油醚的反应,旨在因其有利的固化特性和聚合转化率而用于牙科修复应用 (Ghaemy 等人,2008)。

疏水共聚物

另一项研究提出了聚(五氟苯基丙烯酸酯)用两性离子胺进行聚合后改性,从而产生疏水共聚物。这种方法允许引入具有疏水成分的磺基甜菜碱(共)聚合物,从而扩大了在生物相容性和防污材料中的潜在应用 (Woodfield 等人,2014)。

光聚合体系

探索了为“环境友好”和“完全水溶性”的抗蚀剂体系开发新型水溶性光引发剂。这项工作介绍了一种光引发剂,该引发剂在引发丙烯酸酯单体的聚合方面显示出高灵敏度和效率,促进了光聚合技术的发展,而不需要有机溶剂 (Kojima 等人,1998)。

属性

IUPAC Name |

propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-4-13-27-21(24)17(22-20(23)15-9-6-5-7-10-15)14-16-11-8-12-18(25-2)19(16)26-3/h5-12,14H,4,13H2,1-3H3,(H,22,23)/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOJELFBLPQXBT-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=CC1=C(C(=CC=C1)OC)OC)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)/C(=C/C1=C(C(=CC=C1)OC)OC)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)

![2,5-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4582798.png)

![1-(3,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4582807.png)

![2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4582818.png)

![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)